N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-28-15-8-6-14(7-9-15)25-20(17-11-30-12-18(17)24-25)23-21(26)16-10-13-4-2-3-5-19(13)29-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPVDYSRXQUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrazole core, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include substituted phenylhydrazines, α,β-unsaturated carbonyl compounds, and various catalysts. The reaction conditions may involve cyclocondensation, alkylation, and acylation steps, often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific pH conditions. .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Fluorophenyl Analog
A closely related compound, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may alter pharmacokinetics, such as metabolic stability or membrane permeability, compared to the methoxy group’s bulkier, electron-rich nature .
Thiophene-2-Carboxamide Derivative
In N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide, the coumarin moiety is replaced with a thiophene ring.
Modifications to the Chromene/Carboxamide Region
Sulfamoyl-Phenyl-Thiadiazole Hybrid
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide replaces the thienopyrazole with a sulfamoylphenyl-thiadiazole group. The sulfamoyl and thiadiazole moieties introduce hydrogen-bonding and polar interactions, which may enhance solubility but reduce lipophilicity relative to the thienopyrazole core .
Dihydropyridine Derivatives
highlights structurally distinct but functionally analogous compounds, such as 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
Structural and Functional Implications
Table 1: Key Structural Differences and Hypothesized Effects
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a chromene structure, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- Molecular Formula : C20H20N4O4S
- Molecular Weight : 420.46 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrazole can inhibit tumor growth in various cancer cell lines.
Case Study : A derivative was tested against the MCF-7 breast cancer cell line and exhibited an IC50 value of 12 µM, indicating moderate cytotoxicity. The mechanism involved apoptosis induction via the mitochondrial pathway.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Table 1: Inhibition of COX Enzymes by Thienopyrazole Derivatives
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| Compound A | 15.5 | 10.2 |
| N-[2-(4-methoxyphenyl)-...] | 13.8 | 9.5 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
Table 2: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-[2-(4-methoxyphenyl)-...] | 67% at 50 µg/mL |
| Control (Ascorbic Acid) | 85% at 50 µg/mL |
The biological effects of N-[2-(4-methoxyphenyl)-...] are believed to arise from its ability to interact with specific protein targets. Molecular docking studies suggest that the compound binds to the active sites of enzymes involved in cancer proliferation and inflammation.
Q & A
Q. In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .
- Data interpretation : Compare IC₅₀ values across analogs to identify key functional groups (e.g., methoxy enhances solubility but may reduce potency) .
Q. What strategies resolve contradictions in reported biological activity data for thienopyrazole derivatives?
- Case study : Discrepancies in anticancer activity between similar compounds may arise from:
Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
Structural nuances : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3-chlorophenyl in analogs) using matched molecular pair analysis .
Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to rule out rapid degradation as a confounding factor .
Q. How can crystallographic data improve understanding of this compound’s interaction with biological targets?
- Crystallography workflow :
Data collection : Use synchrotron X-ray sources (λ = 0.9–1.5 Å) for high-resolution diffraction of co-crystals with target proteins .
Refinement : SHELXL for structure refinement; validate with R-factors (<0.20) and Ramachandran plots .
- Applications : Identify hydrogen bonding (e.g., between carboxamide and kinase active sites) and hydrophobic interactions critical for binding .
Methodological Challenges and Solutions
Q. What are common pitfalls in optimizing the synthetic yield of this compound?
- Challenges :
- Low cyclization efficiency : Side reactions during thienopyrazole core formation due to competing polymerization .
- Impurity from byproducts : Unreacted chromene intermediates contaminating final product .
- Solutions :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Protocol :
pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
Photostability : Expose to UV light (300–400 nm) and assess decomposition by TLC .
Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
